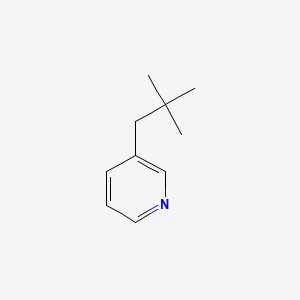

Pyridine, 3-(2,2-dimethylpropyl)-

Description

Contextualization of Alkylpyridines within Heterocyclic Aromatic Compound Research

Heterocyclic aromatic compounds, which feature a ring structure containing atoms of at least two different elements, are fundamental to organic chemistry and numerous industrial applications. ijpsr.com Among these, the pyridine (B92270) ring, a six-membered heterocycle structurally related to benzene (B151609) with one nitrogen atom replacing a methine group, is a ubiquitous scaffold. wikipedia.orglibretexts.org The pyridine moiety is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials due to its unique electronic properties, stability, and capacity to form hydrogen bonds. wikipedia.orgnih.govnih.gov

Alkylpyridines, which are pyridine derivatives bearing one or more alkyl substituents, represent a significant subclass. The nature, size, and position of the alkyl group can profoundly influence the parent molecule's physical properties and chemical reactivity. Research into mild and selective methods for functionalizing alkylpyridines is an active field, as it opens pathways to more structurally diverse derivatives for applications such as drug discovery. yorku.ca These compounds serve as crucial intermediates in the synthesis of more complex molecular architectures. ontosight.ai

Unique Structural Features of the 3-(2,2-dimethylpropyl)pyridine Moiety

Pyridine, 3-(2,2-dimethylpropyl)-, also known as 3-neopentylpyridine, is an alkylpyridine with a distinctive structure. ontosight.ai Its molecular framework consists of two key components: the aromatic pyridine ring and a 2,2-dimethylpropyl group, commonly referred to as a neopentyl group, attached at the C-3 position. ontosight.aincert.nic.in

The pyridine ring itself is an sp²-hybridized system. wikipedia.orglibretexts.org The nitrogen atom's lone pair of electrons resides in an sp² orbital in the plane of the ring and does not participate in the aromatic sextet, which imparts basic properties similar to a tertiary amine. wikipedia.orglibretexts.org The ring is electron-deficient compared to benzene, which influences its reactivity. Generally, electrophilic substitution on the pyridine ring occurs at the 3- and 5-positions, whereas nucleophilic substitution is favored at the 2-, 4-, and 6-positions. wikipedia.orgnih.gov

The substituent at the C-3 position is a neopentyl group, –CH₂C(CH₃)₃. ncert.nic.in This group is characterized by significant steric bulk due to the central quaternary carbon atom bonded to three methyl groups. The placement of this sterically demanding group at the C-3 position can be expected to sterically hinder reactions at the adjacent C-2 and C-4 positions, potentially altering the typical reactivity patterns of the pyridine ring.

Table 1: General Properties of Pyridine, 3-(2,2-dimethylpropyl)-

| Property | Value | Source |

|---|---|---|

| Common Name | 3-Neopentylpyridine | ontosight.ai |

| Molecular Formula | C₁₀H₁₅N | epa.govuni.lu |

| Molecular Weight | 149.237 g/mol | epa.gov |

| Monoisotopic Mass | 149.120449 Da | uni.lu |

This table presents data compiled from chemical databases. The XlogP value is a predicted measure of lipophilicity.

Overview of Current Academic and Industrial Research Relevance for the Compound

Pyridine, 3-(2,2-dimethylpropyl)- serves as an interesting subject for academic study due to the interplay between the electronic properties of the pyridine ring and the steric influence of the neopentyl group. While extensive dedicated research on this specific molecule is not widely documented in major literature, its structure makes it a valuable model compound. It can be used to investigate steric effects on the regioselectivity of electrophilic substitution and other functionalization reactions at the pyridine core.

In an industrial context, alkylpyridines are often utilized as building blocks for more complex, high-value molecules. ontosight.ai The synthesis of 3-(2,2-dimethylpropyl)pyridine can be achieved through methods such as the catalyzed reaction of 3-bromopyridine (B30812) with neopentylmagnesium bromide. ontosight.ai Its potential lies in its role as a synthetic intermediate for creating novel compounds in sectors like pharmaceuticals and materials science, where fine-tuning of molecular properties like solubility, volatility, and biological interaction is critical. ontosight.aidartmouth.edu The development of pyridine derivatives continues to be a major focus in medicinal chemistry, with applications ranging from anticancer to antibacterial agents. nih.govnih.govrsc.org

Table 2: List of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| Pyridine, 3-(2,2-dimethylpropyl)- | 3-Neopentylpyridine |

| Pyridine | Azabenzene, Azine |

| Benzene | |

| 3-Bromopyridine |

Structure

3D Structure

Properties

CAS No. |

90145-47-4 |

|---|---|

Molecular Formula |

C10H15N |

Molecular Weight |

149.23 g/mol |

IUPAC Name |

3-(2,2-dimethylpropyl)pyridine |

InChI |

InChI=1S/C10H15N/c1-10(2,3)7-9-5-4-6-11-8-9/h4-6,8H,7H2,1-3H3 |

InChI Key |

RQHPEPIGRLVQKS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CN=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of Pyridine, 3 2,2 Dimethylpropyl and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. For Pyridine (B92270), 3-(2,2-dimethylpropyl)-, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete structural assignment.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Analysis

The ¹H NMR spectrum of Pyridine, 3-(2,2-dimethylpropyl)- is expected to exhibit distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the neopentyl group. The chemical shifts of the pyridine protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern. The proton at the C2 position is typically the most downfield, followed by the C6 and C4 protons, with the C5 proton being the most upfield. The neopentyl group would show a singlet for the nine equivalent methyl protons and a singlet for the two methylene (B1212753) protons.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyridine ring will resonate in the aromatic region, with their chemical shifts influenced by the nitrogen atom and the alkyl substituent. The neopentyl group will display characteristic signals for the quaternary carbon, the methylene carbon, and the methyl carbons.

Hypothetical ¹H and ¹³C NMR Data for Pyridine, 3-(2,2-dimethylpropyl)- in CDCl₃

| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| H-2 | 8.45 (s) | 150.2 |

| H-4 | 7.50 (d) | 137.5 |

| H-5 | 7.18 (dd) | 123.0 |

| H-6 | 8.40 (d) | 147.5 |

| -CH₂- | 2.55 (s) | 43.0 |

| -C(CH₃)₃ | 0.95 (s) | 31.5 (quaternary C), 29.5 (methyl C) |

Note: This data is hypothetical and serves as a representative example.

Two-Dimensional NMR Techniques for Connectivity and Conformational Insights

To unambiguously assign the proton and carbon signals and to understand the connectivity within the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For Pyridine, 3-(2,2-dimethylpropyl)-, this would primarily show correlations between the coupled aromatic protons (H-4, H-5, and H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the quaternary carbon of the neopentyl group by its correlation with the methylene protons and for confirming the attachment of the neopentyl group to the C3 position of the pyridine ring through correlations between the methylene protons and the C2, C3, and C4 carbons of the ring.

Conformational information, such as the preferred orientation of the neopentyl group relative to the pyridine ring, can be inferred from Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY), which show through-space interactions between protons.

Solvent Effects on NMR Chemical Shifts

The chemical shifts of the protons in Pyridine, 3-(2,2-dimethylpropyl)- can be significantly influenced by the solvent used for the NMR measurement. Aromatic solvents like benzene-d₆ are known to induce specific shifts, often referred to as Aromatic Solvent-Induced Shifts (ASIS). These shifts arise from the formation of weak solute-solvent complexes with a specific geometry. Protons located on the side of the pyridine ring opposite to the nitrogen lone pair are expected to experience a greater shielding effect (upfield shift) in an aromatic solvent compared to a non-aromatic solvent like chloroform-d₃. This phenomenon can be a useful tool for assigning the positions of protons on the pyridine ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformation and intermolecular interactions.

Interpretation of Characteristic Functional Group Vibrations

The IR and Raman spectra of Pyridine, 3-(2,2-dimethylpropyl)- would be dominated by vibrations associated with the pyridine ring and the neopentyl group.

Pyridine Ring Vibrations: The pyridine ring exhibits a series of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic protons are typically observed in the region of 3000-3100 cm⁻¹. The C=C and C=N ring stretching vibrations give rise to a set of bands in the 1400-1600 cm⁻¹ region. Ring breathing modes, which involve the expansion and contraction of the entire ring, are often observed around 1000 cm⁻¹.

Neopentyl Group Vibrations: The neopentyl group will show characteristic C-H stretching vibrations for the CH₂ and CH₃ groups in the 2850-2960 cm⁻¹ region. C-H bending vibrations for the methyl and methylene groups are expected in the 1365-1470 cm⁻¹ range. The presence of the tert-butyl group is often indicated by a characteristic doublet in the C-H bending region.

Hypothetical IR and Raman Vibrational Frequencies for Pyridine, 3-(2,2-dimethylpropyl)-

| Vibrational Mode | Hypothetical IR Frequency (cm⁻¹) | Hypothetical Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 (w) | 3055 (m) |

| Aliphatic C-H Stretch | 2955 (s), 2870 (m) | 2958 (s), 2875 (m) |

| C=C, C=N Ring Stretch | 1590 (s), 1575 (m), 1470 (s), 1430 (s) | 1592 (m), 1578 (w) |

| CH₂ Bend | 1465 (m) | 1460 (w) |

| CH₃ Bend | 1395 (m), 1365 (s) | 1390 (w), 1368 (m) |

| Ring Breathing | 1030 (m) | 1032 (s) |

Note: This data is hypothetical and serves as a representative example. (s) = strong, (m) = medium, (w) = weak.

Conformational Analysis and Intermolecular Interactions from Vibrational Modes

While less direct than NMR for conformational analysis, subtle changes in vibrational frequencies can provide clues about the molecule's three-dimensional structure. For example, the presence of multiple conformers in solution might lead to the appearance of additional weak bands or shoulders on existing peaks in the vibrational spectra.

Furthermore, vibrational spectroscopy is highly sensitive to intermolecular interactions. In the solid state or in concentrated solutions, changes in the vibrational frequencies, particularly those of the pyridine ring, can indicate the nature and strength of intermolecular forces, such as dipole-dipole interactions or π-stacking.

X-ray Diffraction (XRD) for Crystalline Solid-State Structures

X-ray Diffraction (XRD) stands as the definitive method for determining the precise three-dimensional structure of crystalline materials. For derivatives of Pyridine, 3-(2,2-dimethylpropyl)-, this technique provides unambiguous proof of molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. While many pyridine complexes have been known for over a century, a significant number have only recently been crystallographically characterized. digitellinc.com

The process involves irradiating a single crystal of a substance, such as a metal complex of a substituted pyridine, with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. Studies on various transition metal complexes with substituted pyridines have revealed diverse coordination environments, often influenced by the steric and electronic properties of the pyridine ligand. digitellinc.commdpi.com For instance, the coordination geometry of copper(II) acetylacetonate (B107027) adducts can be significantly affected by the nature of the coordinated pyridine derivative. mdpi.com

Table 1: Representative Single-Crystal XRD Data for a Hypothetical Metal Complex of a Substituted Pyridine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Metal-N Bond Length (Å) | 2.15 - 2.28 |

| N-Metal-N Bond Angle (°) | 109.5 (for tetrahedral geometry) |

Note: This table is illustrative, based on typical values for related transition metal-pyridine complexes. digitellinc.commdpi.comresearchgate.net

Specialized Spectroscopic Techniques in Metal Complexation Studies

The behavior of Pyridine, 3-(2,2-dimethylpropyl)- and its derivatives as ligands in metal complexes is investigated using specialized spectroscopic techniques that provide information on the species formed in solution and the immediate environment of the metal center.

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) for Complex Speciation and Stability Constants

Time-Resolved Laser Fluorescence Spectroscopy (TRLFS) is a highly sensitive method used to study the coordination chemistry of fluorescent metal ions, particularly lanthanides and actinides, with various ligands. nih.gov By exciting the sample with a laser pulse and analyzing the decay of the resulting fluorescence, TRLFS can differentiate between various complex species in solution and determine their thermodynamic stability. nih.govsemanticscholar.org

Table 2: Illustrative Stability Constants for Eu(III) Complexes with a Pyridine-Derivative Ligand (L) Determined by TRLFS

| Complex Species | log β₁ | log β₂ | log β₃ |

| Eu(L)³⁺ | 4.5 | - | - |

| Eu(L)₂³⁺ | - | 8.2 | - |

| Eu(L)₃³⁺ | - | - | 11.5 |

Note: This table is representative of data obtained for pyridine-containing ligands and is based on findings from related systems. nih.govresearchgate.net

X-ray Absorption Fine Structure (EXAFS) Spectroscopy for Local Coordination Environments

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful tool for probing the local atomic environment around a specific element (the "absorber"). It is particularly valuable for studying the structure of metal complexes in non-crystalline states, such as in solution or in amorphous solids. researchgate.netnih.gov The technique provides information on the identity, number, and distance of neighboring atoms in the first few coordination shells around the metal ion. acs.org

For metal complexes of Pyridine, 3-(2,2-dimethylpropyl)-, EXAFS can precisely measure the bond lengths between the metal center and the nitrogen atom of the pyridine ring (M-N) as well as bonds to other coordinated atoms (e.g., M-O from a solvent molecule). researchgate.netunito.it For example, a study on silver(I) complexes with pyridine in nitromethane (B149229) used EXAFS to reveal the step-wise formation of different coordination structures, from linear two-coordinate [Ag(py)₂]⁺ to tetrahedral four-coordinate [Ag(py)₄]⁺, and determined the corresponding Ag-N bond lengths for each species. researchgate.net Similarly, EXAFS has been used to identify the dissociation of pyridinethiolate ligands from Nickel complexes upon protonation. acs.org

Table 3: Representative Metal-Ligand Bond Lengths from EXAFS Analysis of Pyridine Complexes

| Metal Complex System | Absorbing Atom | Scattering Atom | Bond Length (Å) | Coordination Number |

| [Ag(py)₂]⁺ | Ag | N | 2.16 | 2 |

| [Ag(py)₃]⁺ | Ag | N | 2.20 | 3 |

| [Ni(bpy)(pyS)₂] | Ni | N (from bpy) | 2.05 | 2 |

| [Ni(bpy)(pyS)₂] | Ni | S (from pyS) | 2.21 | 2 |

Note: This table contains example data from EXAFS studies on related pyridine (py), 2,2'-bipyridine (B1663995) (bpy), and pyridine-thiolate (pyS) complexes. researchgate.netacs.org

Methodological Frameworks for Advanced Spectroscopic Data Analysis

The interpretation of data from advanced spectroscopic techniques relies on sophisticated analytical and computational frameworks. numberanalytics.comnumberanalytics.com Raw spectral data often require significant processing to extract meaningful chemical information.

Common data processing steps include:

Spectral Deconvolution: Separating overlapping spectral features into individual components. numberanalytics.com

Multivariate Analysis: Statistical methods, such as Principal Component Analysis (PCA), that can identify patterns and correlations in large datasets. numberanalytics.com

Machine Learning: Algorithms like neural networks and random forests are increasingly used to analyze complex spectroscopic data, classify spectra, and estimate parameters. numberanalytics.comondalys.fr

In the context of EXAFS and XRD, theoretical modeling, particularly using Density Functional Theory (DFT), is an indispensable tool. unito.itacs.org DFT calculations can predict the geometries, bond lengths, and vibrational frequencies of molecules. acs.org These theoretical structures can be compared with experimental EXAFS and XRD data to refine structural models and validate interpretations. unito.it For instance, in studies of Ruthenium-bipyridine complexes, DFT calculations were used to generate theoretical structures that were then confirmed and refined against the experimental EXAFS data. unito.it This synergy between experimental measurement and theoretical calculation provides a robust framework for the detailed characterization of complex molecular systems.

Theoretical and Computational Investigations of Pyridine, 3 2,2 Dimethylpropyl

Quantum Chemical Calculations (DFT, MP2, CCSD(T)) for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to modern chemistry, offering detailed insights into molecular properties. Methods like Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed to determine the optimized geometry and electronic structure of molecules. DFT methods, such as B3LYP, are widely used for their balance of accuracy and computational cost, especially for medium to large-sized molecules. ajrcps.comekb.eg These calculations form the basis for further analysis of the molecule's behavior.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comschrodinger.com A small energy gap suggests that the molecule can be easily excited, implying higher reactivity. irjweb.com For pyridine (B92270) and its derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π* anti-bonding orbital. The lone pair of electrons on the nitrogen atom also contributes significantly to the molecule's nucleophilic character.

Computational studies on various pyridine derivatives show that substituents can significantly alter the HOMO and LUMO energy levels. ekb.eg For 3-neopentylpyridine, the electron-donating nature of the alkyl group would be expected to raise the HOMO energy level compared to unsubstituted pyridine, potentially making it more reactive towards electrophiles.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Pyridine Derivatives (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine | -6.24 | 0.00 | 6.24 |

| 3-Methylpyridine | -6.01 | 0.12 | 6.13 |

| Pyridine, 3-(2,2-dimethylpropyl)- (Hypothetical) | -5.95 | 0.15 | 6.10 |

| 3-Aminopyridine | -5.63 | 0.25 | 5.88 |

Note: The data for 3-(2,2-dimethylpropyl)-pyridine is hypothetical and included for illustrative purposes to show expected trends.

Natural Bond Orbital (NBO) Analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.dejoaquinbarroso.com It analyzes charge transfer and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. mdpi.comscirp.org The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For 3-neopentylpyridine, NBO analysis would quantify the electron density on the nitrogen lone pair and the π-system of the pyridine ring, confirming the primary sites for electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the regions most susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. scispace.comproteopedia.org

For Pyridine, 3-(2,2-dimethylpropyl)-, the MEP map would be expected to show a significant region of negative electrostatic potential around the nitrogen atom due to its lone pair of electrons. This makes the nitrogen the most likely site for protonation and alkylation. The pyridine ring itself would exhibit a more complex potential distribution due to the interplay of the π-system and the electronegativity of the nitrogen atom.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional modes. For pyridine derivatives, characteristic bands include C-H stretching, C=C and C=N ring stretching, and C-H bending vibrations. ajrcps.com For 3-neopentylpyridine, specific vibrations associated with the neopentyl group, such as C-H stretching and bending of the methyl groups, would also be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical spectra that can aid in the assignment of experimental peaks. The predicted chemical shifts for the protons and carbons in the pyridine ring and the neopentyl substituent would reflect the electronic environment of each nucleus.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Modes of Pyridine, 3-(2,2-dimethylpropyl)-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | Stretching of H atoms on the pyridine ring |

| Aliphatic C-H Stretch | 2980-2850 | Stretching of H atoms on the neopentyl group |

| C=N / C=C Ring Stretch | 1600-1450 | Stretching vibrations within the pyridine ring |

| CH₂ Bend | 1470-1440 | Scissoring/bending of the methylene (B1212753) group |

| CH₃ Bend | 1390-1370 | Bending of the methyl groups |

Note: This table is illustrative. Actual calculations would provide a full list of vibrational modes and their intensities.

Computational Modeling of Chemical Reactivity and Reaction Pathways

Beyond static properties, computational chemistry can model dynamic processes, such as chemical reactions. This involves mapping potential energy surfaces to identify transition states and intermediates, thereby elucidating reaction mechanisms and predicting reaction kinetics.

Alkylation is a fundamental reaction for pyridine compounds, typically occurring at the nucleophilic nitrogen atom. Computational transition state analysis can be used to explore the mechanism of this reaction. By locating the transition state structure for the reaction of 3-neopentylpyridine with an alkylating agent (e.g., methyl iodide), the activation energy barrier can be calculated. This provides a quantitative measure of the reaction rate. The geometry of the transition state would reveal the bond-forming and bond-breaking processes as the alkyl group is transferred to the pyridine nitrogen. Such studies can compare the feasibility of different reaction pathways, for instance, N-alkylation versus C-alkylation, and confirm that N-alkylation is the overwhelmingly favored pathway.

In environments with high radiation, such as in nuclear fuel reprocessing, the stability of organic molecules is a critical concern. researchgate.netchalmers.se Radiolysis involves the degradation of molecules through interaction with high-energy radiation. Computational methods can be used to assess the radiolytic stability of a compound by investigating its potential degradation pathways. mdpi.com

Simulation of Intermolecular Interactions and Complexation Thermodynamics

Ligand-Metal Ion Binding Energy Calculations

No specific data on ligand-metal ion binding energy calculations for Pyridine, 3-(2,2-dimethylpropyl)- is available in the reviewed scientific literature.

Elucidation of Metal Ion Selectivity and Separation Mechanisms

There are no dedicated studies in the public domain that elucidate the metal ion selectivity and separation mechanisms of Pyridine, 3-(2,2-dimethylpropyl)- through computational methods.

Chemical Reactivity and Derivatization Strategies for Pyridine, 3 2,2 Dimethylpropyl

Reactivity of the Pyridine (B92270) Nitrogen Atom: Protonation and Coordination Chemistry

The lone pair of electrons on the nitrogen atom of the pyridine ring in 3-neopentylpyridine makes it a Brønsted-Lowry base and a Lewis base, capable of undergoing protonation and coordinating to metal centers.

Protonation:

The basicity of the pyridine nitrogen can be quantified by its pKa value. A comprehensive theoretical study on 3-substituted pyridines has been conducted to calculate their acidity constants. mdpi.com In the gas phase, the proton affinity of pyridine is a key measure of its intrinsic basicity. researchgate.net The protonation of the pyridine nitrogen significantly alters the electronic properties of the ring, making it more electron-deficient. This enhanced electron-withdrawing nature of the protonated pyridinium (B92312) group can influence the reactivity of the rest of the molecule. rsc.org

| Property | Description | Relevance to 3-Neopentylpyridine |

| pKa | A measure of the acidity of the conjugate acid of the pyridine. | Determines the extent of protonation at a given pH. The neopentyl group, being electron-donating, is expected to slightly increase the basicity compared to unsubstituted pyridine. |

| Proton Affinity | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Provides a measure of the intrinsic basicity of the molecule in the absence of solvent effects. |

| Coordination | The ability of the nitrogen lone pair to form a coordinate covalent bond with a metal ion. | The steric bulk of the neopentyl group may influence the coordination geometry and the stability of the resulting metal complexes. |

Coordination Chemistry:

The nitrogen atom of 3-neopentylpyridine can act as a ligand, coordinating to various transition metals to form metal complexes. The steric hindrance imposed by the bulky neopentyl group at the 3-position can influence the coordination number and geometry of the resulting complexes. This steric effect can be exploited to control the reactivity of the metal center in catalytic applications. The coordination properties of pyridine ligands can be modulated by the electronic effects of substituents. nih.gov For instance, the synthesis and characterization of Pd(II) complexes with various functionalized pyridine ligands have demonstrated that both electron-donating and electron-withdrawing groups significantly alter the physicochemical properties of the coordination compounds. nih.gov

Functionalization of the Pyridine Ring via Directed Ortho Metallation and Cross-Coupling Reactions

The pyridine ring of 3-neopentylpyridine can be functionalized through various synthetic methodologies, with directed ortho metallation (DoM) and cross-coupling reactions being particularly powerful strategies.

Directed Ortho Metallation (DoM):

DoM is a highly regioselective method for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this reaction, a directing metalation group (DMG) guides the deprotonation of the ortho-position by a strong base, typically an organolithium reagent. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with a wide range of electrophiles. While the pyridine nitrogen itself can act as a weak directing group, more potent DMGs are often installed to achieve high efficiency and regioselectivity. organic-chemistry.orguwindsor.ca In the context of 3-neopentylpyridine, the nitrogen atom can direct metallation to the C2 or C4 position. The steric bulk of the neopentyl group would likely favor metallation at the less hindered C4 position.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. To utilize 3-neopentylpyridine in such reactions, it first needs to be converted into a suitable coupling partner, such as a boronic acid, boronic ester, or stannane (B1208499) derivative. dergipark.org.trnih.govtcichemicals.com For example, a one-pot DoM-boronation sequence can be employed to synthesize the corresponding pyridyl boronic acid, which can then participate in Suzuki-Miyaura cross-coupling reactions. nih.gov The synthesis of 2-arylpyridines has been achieved through the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with various boronic acids and esters. nih.gov

| Reaction | Description | Application to 3-Neopentylpyridine |

| Directed Ortho Metallation (DoM) | Regioselective deprotonation of the pyridine ring directed by a functional group. | Functionalization at the C2 or C4 position by reaction with various electrophiles. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. | Formation of biaryl compounds by coupling a boronic acid derivative of 3-neopentylpyridine with an aryl halide. |

| Heck Coupling | Palladium-catalyzed reaction of an unsaturated halide with an alkene. | Introduction of alkenyl groups onto the pyridine ring. |

| Stille Coupling | Palladium-catalyzed cross-coupling of an organotin compound with an organic halide. | Formation of C-C bonds using a stannane derivative of 3-neopentylpyridine. |

Chemical Modifications of the 2,2-Dimethylpropyl Side Chain

The neopentyl side chain of 3-neopentylpyridine, while generally considered robust and sterically demanding, can undergo chemical modifications under specific conditions.

The benzylic C-H bonds of alkylpyridines can be functionalized. researchgate.net While the neopentyl group lacks benzylic protons directly attached to the pyridine ring, functionalization of the methyl groups is theoretically possible, although it would require harsh reaction conditions due to the strength of the C-H bonds in the tert-butyl group. More commonly, modifications would involve the introduction of the neopentyl group onto a pre-functionalized pyridine ring. For instance, the synthesis of 3-neopentylpyridine itself can be achieved through the reaction of 3-bromopyridine (B30812) with neopentylmagnesium bromide. ontosight.ai

Formation of Quaternized Pyridinium Derivatives

The nitrogen atom of 3-neopentylpyridine can be readily quaternized by reaction with an alkylating agent, such as an alkyl halide, to form a pyridinium salt. researchgate.netmdpi.com This reaction, known as the Menshutkin reaction, is a classic SN2 process. mdpi.com The quaternization introduces a permanent positive charge on the nitrogen atom, significantly altering the electronic and physical properties of the molecule. nih.gov

The quaternization can be achieved using various alkylating agents, and the reaction conditions can be optimized, for example, by using microwave assistance to shorten reaction times and improve yields. researchgate.net The resulting pyridinium salts can serve as precursors for further chemical transformations or exhibit interesting biological or material properties in their own right. The quaternization of pyridines can also be a key step in multi-step synthetic sequences. google.com

Stereochemical Considerations in Derivatives with Chiral Centers

While 3-neopentylpyridine itself is achiral, the introduction of chiral centers can occur during its derivatization. This is particularly relevant when performing reactions that create new stereocenters on the pyridine ring or the side chain.

For example, the asymmetric addition of nucleophiles to pyridinium ions can lead to the formation of chiral dihydropyridine (B1217469) derivatives. mdpi.com In such reactions, the use of a chiral auxiliary or a chiral catalyst can control the stereochemical outcome. The bulky neopentyl group in 3-neopentylpyridine could play a significant role in stereocontrol, potentially acting as a stereodirecting group by influencing the approach of the nucleophile. If a chiral center is introduced, the resulting diastereomers may exhibit different physical and chemical properties, and their separation and characterization would be necessary.

Q & A

What are the optimal laboratory-scale synthesis routes for Pyridine, 3-(2,2-dimethylpropyl)-, and how can purity be ensured?

Methodological Answer:

The synthesis of Pyridine, 3-(2,2-dimethylpropyl)- involves nucleophilic substitution or coupling reactions. For lab-scale production, a Friedel-Crafts acylation or Suzuki-Miyaura coupling may be employed to introduce the 2,2-dimethylpropyl group to the pyridine ring. Key steps include:

- Precursor selection : Use 3-bromopyridine and 2,2-dimethylpropyl Grignard reagents.

- Catalysis : Pd-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures) to achieve ≥95% purity .

- Validation : Monitor reaction progress via TLC and confirm purity via HPLC or GC-MS.

How can researchers characterize the structural and electronic properties of Pyridine, 3-(2,2-dimethylpropyl)-?

Methodological Answer:

Characterization requires a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyridine ring protons at δ 7.0–8.5 ppm, dimethylpropyl protons at δ 1.0–1.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₁H₁₅N, [M+H]⁺ at m/z 161.12).

- Infrared Spectroscopy (IR) : Detect functional groups (C=N stretch ~1600 cm⁻¹, C-H stretches for methyl groups ~2850–2960 cm⁻¹).

- X-ray Crystallography : Resolve 3D structure and confirm steric effects of the bulky substituent .

What advanced strategies exist to study substitution reactions on the pyridine ring in this compound?

Methodological Answer:

The electron-deficient pyridine ring undergoes electrophilic substitution under controlled conditions:

- Nitration : Use HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups at the 4-position. Monitor regioselectivity via LC-MS .

- Halogenation : N-bromosuccinimide (NBS) in DMF for bromination at the 2- or 4-position. Compare reactivity with computational models (DFT) to predict sites .

- Cross-Coupling : Apply Buchwald-Hartwig amination to introduce nitrogen-based ligands for coordination chemistry studies .

How does the structural configuration of Pyridine, 3-(2,2-dimethylpropyl)- influence its biological activity?

Methodological Answer:

The bulky 2,2-dimethylpropyl group enhances lipophilicity, impacting membrane permeability and target binding:

- Antifungal Activity : Oxime derivatives (e.g., oxime esters) show enhanced activity against Candida spp. due to improved stability and target interaction .

- Enzyme Inhibition : Molecular docking studies suggest steric hindrance from the substituent modulates binding to cytochrome P450 enzymes. Compare with analogs lacking the dimethylpropyl group .

- Toxicity Screening : Use in vitro assays (e.g., HEK293 cells) to evaluate cytotoxicity thresholds linked to substituent hydrophobicity .

What role does this compound play in solvent extraction systems for actinide separation?

Methodological Answer:

Pyridine derivatives like 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP) are ligands in nuclear waste remediation:

- Selectivity : The dimethylpropyl group increases ligand rigidity, enhancing selectivity for Am(III)/Cm(III) over lanthanides in ionic liquid systems (e.g., Aliquat-336 nitrate) .

- Radiation Stability : Compare degradation products (HPLC-MS) in 1-octanol vs. ionic liquid diluents to optimize solvent longevity .

- Kinetic Studies : Use stopped-flow spectrophotometry to measure extraction rates under varying pH and temperature conditions.

How should researchers resolve contradictions in bioactivity data between synthetic batches?

Methodological Answer:

Data discrepancies often arise from impurities or stereochemical variations:

- Purity Analysis : Compare NMR and LC-MS profiles across batches. Trace impurities (e.g., unreacted precursors) may inhibit biological targets .

- Stereochemical Effects : Use chiral HPLC to isolate enantiomers and test their activity separately.

- Batch Consistency : Implement quality control protocols (e.g., standardized reaction times, inert atmosphere) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.